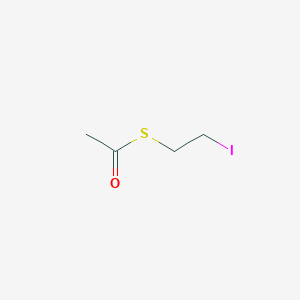

2-Acetylthio-1-iodoethane

Description

2-Acetylthio-1-iodoethane is a halogenated organosulfur compound with the molecular formula C₄H₇IOS. Structurally, it consists of an ethane backbone substituted with an acetylthio (-SCOCH₃) group at the second carbon and an iodine atom at the first carbon. The acetylthio group may enhance stability and influence reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

CAS No. |

155187-01-2 |

|---|---|

Molecular Formula |

C4H7IOS |

Molecular Weight |

230.07 g/mol |

IUPAC Name |

S-(2-iodoethyl) ethanethioate |

InChI |

InChI=1S/C4H7IOS/c1-4(6)7-3-2-5/h2-3H2,1H3 |

InChI Key |

SRWMIQCZJXNMHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

- 1,2-Dichloroethane (C₂H₄Cl₂): A volatile solvent with well-documented toxicity. Over 687 studies were reviewed in its toxicological profile, highlighting hepatotoxicity and carcinogenicity risks .

- 2-Acetylthio-1-iodoethane : The iodine substituent likely increases its reactivity in substitution reactions compared to 1,2-dichloroethane. However, toxicity data for the acetylthio-iodo derivative remains unstudied, unlike 1,2-dichloroethane .

Table 1: Halogenated Ethane Comparison

Thioether-Containing Compounds

Key Compounds:

- 1-Chloro-2-[(chloromethyl)thio]ethane (C₃H₆Cl₂S): A thioether with dual chlorine substituents. Its structure enables participation in sulfur-mediated reactions but lacks the acetyl group, making it less stable than acetylthio derivatives .

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : Features a thioether linkage in a heterocyclic system, emphasizing the role of sulfur in modulating biological activity .

Table 2: Thioether Comparison

Aminoethyl Derivatives

Key Compounds:

- 2-(Dimethylamino)-1-chloroethane (C₄H₁₀ClN): An aminoethyl chloride used in pharmaceutical synthesis. The chlorine substituent facilitates alkylation but is less reactive than iodine .

- 2-(Dipropylamino)ethylchloride (C₇H₁₆ClN): Similar to the above but with bulkier alkyl groups, reducing nucleophilic substitution rates .

Table 3: Aminoethyl Comparison

| Compound | Molecular Formula | Leaving Group | Reactivity in Substitution |

|---|---|---|---|

| 2-(Dimethylamino)-1-chloroethane | C₄H₁₀ClN | -Cl | Moderate |

| This compound | C₄H₇IOS | -I | High (due to iodide) |

Iodoethoxy Compounds

Key Compounds:

- 1-Azido-2-(2-iodoethoxy)ethane (C₄H₈IN₃O): Synthesized via NaI-mediated substitution in acetone, highlighting iodine’s role in efficient nucleophilic displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.